![molecular formula C7H11ClN2O2S B1358721 N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride CAS No. 912341-53-8](/img/structure/B1358721.png)
N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . It is also known as 1-[2-methyl-4-(methylsulfonyl)phenyl]hydrazine hydrochloride . It is typically stored at room temperature and is available in a solid-powder form .
Molecular Structure Analysis
The InChI code for “N’-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride” is 1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N’-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride” is a solid powder at room temperature . It has a molecular weight of 222.69 g/mol . The compound’s boiling point is 202°C (decomposition) .Applications De Recherche Scientifique
Antineoplastic Activities
N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride and its analogs have shown significant potential in antineoplastic (anti-cancer) activities. Notably, 1-acetyl-1,2-bis-(methylsulfonyl)-2-(2-chloroethyl)hydrazine demonstrated pronounced activity against various cancers such as leukemia, melanoma, and lung carcinoma, often at lower dosage levels compared to other analogs (Shyam et al., 1993). Furthermore, N,N'-bis(arylsulfonyl)hydrazines were identified as potential biological methylating agents showing significant antineoplastic activity against transplanted rodent tumors (Shyam et al., 1985).
Antimicrobial Properties
This compound has also been explored in the context of antimicrobial applications. A study involving the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, including derivatives of N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride, showed promising results as antimicrobial agents (Darwish et al., 2014).
Reductive Activation in Hypoxic Cells
Interestingly, specific derivatives of this compound, like 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119), have been designed to exploit the oxygen-deficient regions of cancerous tissues. These compounds are activated under reductive conditions in hypoxic cells, resulting in the generation of reactive intermediates that are effective in treating tumors (Baumann et al., 2010).
Potential in Treating Multidrug Resistant Tumors
There has been research indicating that certain analogs of N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride could be beneficial in treating multidrug-resistant tumors. This is due to their preferential activation by glutathione and glutathione S-transferase, which are often increased in such tumors (Shyam et al., 1998).
Role in DNA Damage and Repair Mechanisms
Further studies have shown that derivatives of N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride, such as VNP40101M, play a significant role in DNA damage and repair mechanisms. They generate chloroethylating species that interact with DNA, leading to the formation of lethal cross-links. This process is enhanced by the simultaneous generation of carbamoylating agents like methyl isocyanate (Baumann et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
(2-methylsulfonylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYJMGLPKICRLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



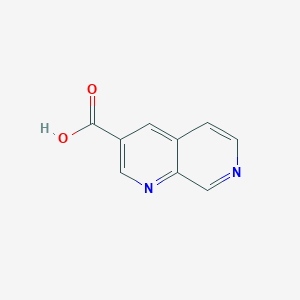

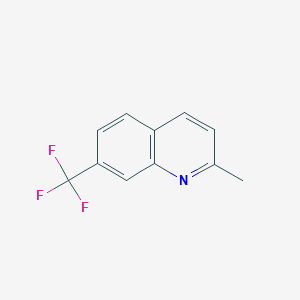
![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)
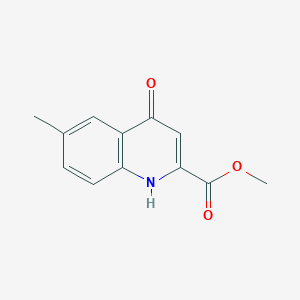
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)

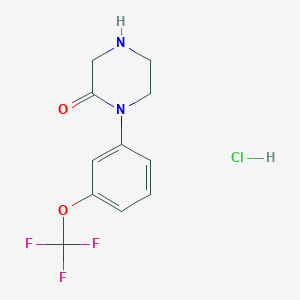
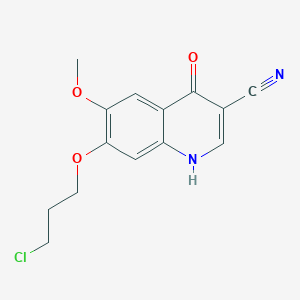

![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)
![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)